molecular formula C8H8BrN3 B2463709 7-Bromo-1,2-dimethylimidazo[4,5-c]pyridine CAS No. 305337-73-9

7-Bromo-1,2-dimethylimidazo[4,5-c]pyridine

Cat. No.: B2463709
CAS No.: 305337-73-9
M. Wt: 226.077
InChI Key: YZRKYAXLQQWEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-1,2-dimethylimidazo[4,5-c]pyridine” is a chemical compound with the molecular formula C8H8BrN3 . It is a type of imidazopyridine, which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of imidazopyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A study of Suzuki cross-coupling reactions of 4,7-dibromo [1, 2, 5]selenadiazolo [3,4- c ]pyridine resulted in the first synthesis of photosensitizers on the basis of [1, 2, 5]selenadiazolo [3,4- c ]pyridine system .


Molecular Structure Analysis

The molecular weight of “this compound” is 225.09 . The InChI code is 1S/C9H9BrN2/c1-6-7 (2)12-4-3-8 (10)5-9 (12)11-6/h3-5H,1-2H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through radical reactions, which include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

1. Antituberculosis Activity

Research has highlighted the potential of imidazo[1,2-a]pyridine derivatives in combating tuberculosis. A study by Moraski et al. (2011) synthesized and evaluated 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides for their anti-tuberculosis activity against various strains, including multi-drug and extensive drug-resistant strains. The compounds demonstrated selective potency and encouraging pharmacokinetics, highlighting their potential as anti-TB agents (Moraski et al., 2011).

2. Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been investigated for their role in corrosion inhibition. Saady et al. (2021) studied the inhibitory performance of these derivatives against mild steel corrosion in acidic environments. Their findings suggest that these compounds have significant potential as corrosion inhibitors, indicating a practical application in material science (Saady et al., 2021).

3. Synthesis and Application in Organic Chemistry

The synthesis of various imidazo[1,2-a]pyridine derivatives has been a focus of research due to their potential applications in organic and medicinal chemistry. Zhou et al. (2016) developed a method for the synthesis of 3-bromo-imidazo[1,2-a]pyridines using copper-mediated aerobic oxidative coupling, which could be significant for the development of new pharmaceuticals and organic materials (Zhou et al., 2016).

4. Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of imidazo[4,5-b]pyridine derivatives have been explored in various studies. Shelke et al. (2017) synthesized new derivatives and evaluated their anticancer and antimicrobial activities, finding compounds with significant antibacterial, antifungal, and anticancer properties (Shelke et al., 2017).

5. Inhibition of Metal Corrosion

Further research into the potential of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors was conducted by Desai et al. (2012). They synthesized a series of mannich bases from imidazo[1,2-a]pyridine derivatives and found some to be as potent as commercial drugs in inhibiting corrosion in various bacterial strains (Desai et al., 2012).

Future Directions

Imidazopyridines have significant potential in medicinal chemistry and drug discovery research, particularly in the development of new antituberculosis agents . Their wide range of applications suggests that they will continue to be a focus of research in the future.

Properties

IUPAC Name

7-bromo-1,2-dimethylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-11-7-4-10-3-6(9)8(7)12(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRKYAXLQQWEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN=CC(=C2N1C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.